2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
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Overview
Description
2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group is introduced via nucleophilic substitution reactions.
Introduction of the Phenoxy Group: The phenoxy group is added through etherification reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one: Similar structure with the pyridin-3-yloxy group instead of pyridin-4-yloxy.
2-phenoxy-1-[3-(pyridin-2-yloxy)azetidin-1-yl]ethan-1-one: Similar structure with the pyridin-2-yloxy group instead of pyridin-4-yloxy.
Uniqueness
2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is unique due to the specific positioning of the pyridin-4-yloxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
2-phenoxy-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(12-20-13-4-2-1-3-5-13)18-10-15(11-18)21-14-6-8-17-9-7-14/h1-9,15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVAMKGMCPTMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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